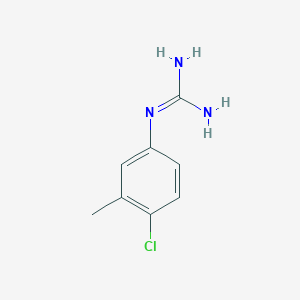

1-(4-Chloro-3-methylphenyl)guanidine

Description

Significance of the Guanidine (B92328) Moiety in Organic Chemistry

The guanidine group is a nitrogenous analog of carbonic acid and is notable for its strong basicity, which approaches that of alkali metal hydroxides. This high basicity is a result of the resonance stabilization of the protonated form, the guanidinium (B1211019) cation. In this cation, the positive charge is delocalized over the three nitrogen atoms, leading to a highly stable conjugate acid. This inherent stability and basicity make guanidines valuable as catalysts and as structural components in various molecular frameworks. The guanidinium group is also a key feature in the amino acid arginine, where it plays a crucial role in the structure and function of proteins through hydrogen bonding and electrostatic interactions.

Overview of Aryl-Substituted Guanidines

Aryl-substituted guanidines are a subclass of guanidines where at least one of the nitrogen atoms is attached to an aromatic ring. The electronic properties of the aryl substituent can significantly influence the basicity and reactivity of the guanidine moiety. These compounds have been investigated for a wide array of applications, including as potential therapeutic agents. For instance, various substituted aryl guanidines have been explored for their activity as inhibitors of enzymes and receptors in the central and peripheral nervous systems. The nature and position of substituents on the aryl ring are critical in determining the biological activity and selectivity of these compounds.

Scope and Research Focus on 1-(4-Chloro-3-methylphenyl)guanidine within Academic Disciplines

While extensive research exists for the broader class of aryl-substituted guanidines, specific academic and industrial research focusing solely on this compound is not widely documented in publicly available literature. However, based on the known activities of structurally similar compounds, it can be inferred that research on this specific molecule would likely fall within the realms of medicinal chemistry and drug discovery. The presence of the 4-chloro and 3-methyl substituents on the phenyl ring provides a unique electronic and steric profile that could be explored for targeted biological interactions.

Research efforts would likely involve the synthesis of this compound and its analogs, followed by screening for various biological activities. For example, given that some substituted guanidines exhibit anthelmintic properties, this compound could be investigated for similar applications. Furthermore, its potential as an intermediate in the synthesis of more complex heterocyclic compounds is another plausible area of academic inquiry. The specific substitution pattern may offer advantages in terms of metabolic stability, bioavailability, or target affinity compared to other substituted phenylguanidines.

Chemical and Physical Properties

Interactive Data Table: Predicted and Comparative Physicochemical Properties

| Property | Predicted Value for this compound | Experimental Value for N-(4-chlorophenyl)guanidine |

| Molecular Formula | C8H10ClN3 | C7H8ClN3 |

| Molar Mass | 183.64 g/mol | 169.61 g/mol |

| Melting Point | Not available | 121 °C |

| Boiling Point | Predicted: ~295 °C | Predicted: 265.6±42.0 °C |

| pKa | Predicted: ~10.7 | Predicted: 10.67±0.10 |

Note: Predicted values are estimations based on computational models and should be considered as such.

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for the preparation of substituted guanidines. A common and direct route involves the reaction of a corresponding amine with a guanylating agent.

One plausible synthetic pathway would be the reaction of 4-chloro-3-methylaniline (B14550) with a cyanamide (B42294) derivative. This method is a well-established procedure for the formation of N,N'-disubstituted guanidines. The reaction typically proceeds by heating the amine with the cyanamide, often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the cyanamide carbon.

Another viable approach is the use of a pre-formed guanylating reagent, such as S-methylisothiourea or a pyrazole-1-carboxamidine derivative. These reagents react with the primary amine, 4-chloro-3-methylaniline, to introduce the guanidine moiety. The choice of solvent and reaction conditions, such as temperature and the presence of a base, can be optimized to achieve a good yield of the desired product.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10ClN3 |

|---|---|

Molecular Weight |

183.64 g/mol |

IUPAC Name |

2-(4-chloro-3-methylphenyl)guanidine |

InChI |

InChI=1S/C8H10ClN3/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4H,1H3,(H4,10,11,12) |

InChI Key |

JIJUHARYHAYZTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N=C(N)N)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy offers a detailed map of the hydrogen atoms in a molecule. The spectrum of 1-(4-chloro-3-methylphenyl)guanidine is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the guanidine (B92328) functional group.

The aromatic region would likely display a complex splitting pattern due to the substitution on the phenyl ring. The proton ortho to the guanidine group and meta to the chlorine is expected to appear as a doublet. The proton ortho to both the chlorine and methyl groups would likely be a singlet or a narrowly split doublet. The proton meta to the guanidine and ortho to the chlorine would appear as a doublet of doublets.

The methyl group protons would give rise to a singlet in the upfield region of the spectrum, typically around 2.3 ppm. The protons attached to the nitrogen atoms of the guanidine group are expected to produce broad signals due to quadrupole effects and chemical exchange. Their chemical shifts can be sensitive to solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic CH (ortho to Guanidine) | 7.0-7.2 | d | 8.0-9.0 |

| Aromatic CH (ortho to Chlorine & Methyl) | 7.2-7.4 | s | - |

| Aromatic CH (meta to Guanidine) | 6.8-7.0 | dd | 8.0-9.0, 2.0-3.0 |

| Methyl (CH₃) | 2.2-2.4 | s | - |

| Guanidine (NH/NH₂) | 5.0-7.0 | br s | - |

Note: Predicted values are based on typical ranges for similar structural motifs and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound would show distinct signals for each unique carbon atom.

The carbon atom of the guanidine group (C=N) is expected to appear in the downfield region, typically around 155-160 ppm. The aromatic carbons will have chemical shifts in the range of 120-140 ppm, with the carbon attached to the chlorine atom appearing at a higher chemical shift due to the deshielding effect of the halogen. The carbon attached to the guanidine group will also be deshielded. The methyl carbon will resonate in the upfield region, typically around 20 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Guanidine (C=N) | 155-160 |

| Aromatic C (C-Cl) | 130-135 |

| Aromatic C (C-N) | 138-142 |

| Aromatic C (C-CH₃) | 135-140 |

| Aromatic CH | 120-130 |

| Methyl (CH₃) | 18-22 |

Note: Predicted values are based on typical ranges for similar structural motifs and may vary based on solvent and experimental conditions.

Variable temperature (VT) NMR studies are instrumental in investigating dynamic processes such as conformational changes and tautomerism. nih.gov In this compound, VT-NMR could be employed to study the rotation around the C-N bond connecting the phenyl ring and the guanidine group. At low temperatures, this rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers.

Furthermore, guanidines can exist in different tautomeric forms. VT-NMR can help to determine the equilibrium between these tautomers and to calculate the thermodynamic parameters of the exchange process. Changes in the chemical shifts and signal coalescence as a function of temperature provide valuable information about the energy barriers of these dynamic processes.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the N-H, C=N, and C-N bonds of the guanidine group, as well as vibrations associated with the substituted aromatic ring.

The N-H stretching vibrations of the guanidine moiety are expected to appear as broad bands in the region of 3100-3500 cm⁻¹, indicative of hydrogen bonding. The C=N stretching vibration would likely be observed around 1650-1690 cm⁻¹. The C-N single bond stretches would appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can often be deduced from the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region. The C-Cl stretch is expected to be found in the lower frequency region of the spectrum.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Guanidine | N-H Stretch | 3100-3500 | Medium-Strong, Broad |

| Guanidine | C=N Stretch | 1650-1690 | Strong |

| Guanidine | C-N Stretch | 1200-1350 | Medium |

| Aromatic | C-H Stretch | >3000 | Medium |

| Aromatic | C=C Stretch | 1450-1600 | Medium-Strong |

| Alkyl | C-H Stretch | 2850-3000 | Medium |

| Haloalkane | C-Cl Stretch | 600-800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak will be observed, with an M+2 peak approximately one-third the intensity of the M⁺ peak.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for N-phenylguanidines include cleavage of the C-N bond between the phenyl ring and the guanidine group, leading to the formation of a chloromethylphenyl radical and a guanidinium (B1211019) cation, or a chloromethylphenyl cation and a guanidine radical. Further fragmentation of the aromatic portion and the guanidine moiety would also be expected.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

| m/z | Possible Fragment Ion | Structural Formula |

| [M]⁺ | Molecular Ion | [C₈H₁₀ClN₃]⁺ |

| [M+2]⁺ | Isotopic Molecular Ion | [C₈H₁₀³⁷ClN₃]⁺ |

| [M-43]⁺ | Loss of CN₂H₃ | [C₇H₇Cl]⁺ |

| [M-59]⁺ | Loss of CH₅N₃ | [C₇H₅Cl]⁺ |

| 140/142 | Chloromethylphenyl cation | [C₇H₆Cl]⁺ |

| 59 | Guanidine cation | [CH₅N₃]⁺ |

Note: The relative intensities of the fragment ions will depend on their stability.

Crystallographic Studies and Solid State Structural Analysis

Single Crystal X-ray Diffraction Analysis of 1-(4-Chloro-3-methylphenyl)guanidine and Derivatives

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For guanidine (B92328) derivatives, SCXRD studies reveal key structural features of the guanidinium (B1211019) group and the influence of its substituents.

In the absence of a specific structure for this compound, we can infer its likely crystallographic parameters by examining related compounds. For instance, studies on N,N'-diphenylguanidine and its N-methylated derivatives have shown that these molecules can adopt different conformations in the solid state. N,N'-diphenylguanidine, for example, has been observed in both chiral (space group P2₁2₁2₁) and racemic (space group P2₁/c) crystalline forms. bunri-u.ac.jp This highlights the potential for conformational diversity in substituted guanidines.

The planarity of the guanidinium group is a key feature. In 1,2-bis(2,6-dimethylphenyl)-3-phenylguanidine, the C(N)₃ core deviates from ideal trigonal planar geometry, with N-C-N angles of 124.15(18)°, 121.58(17)°, and 114.26(17)°. nih.gov This distortion is common and influenced by the steric and electronic effects of the substituents. The bond lengths within the guanidinium moiety are also revealing. Typically, one C-N bond exhibits significant double-bond character (around 1.27-1.30 Å), while the others are longer, indicating more single-bond character (around 1.36-1.38 Å). nih.govmdpi.com This is indicative of a specific tautomeric form being dominant in the crystal structure.

For this compound, we would anticipate a similar scenario, with the crystal structure revealing a specific tautomer and a near-planar guanidinium group. The presence of the chloro and methyl substituents on the phenyl ring would further influence the crystal packing through various intermolecular interactions.

Table 1: Representative Crystallographic Data for Substituted Phenylguanidines

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Ref. |

| 1,2-bis(2,6-dimethylphenyl)-3-phenylguanidine | Monoclinic | P2₁/n | C=N: 1.266(2), C-N: 1.365(2), 1.376(2) | N-C-N: 114.26(17) - 124.15(18) | nih.gov |

| N,N'-diphenylguanidine (chiral) | Orthorhombic | P2₁2₁2₁ | C-N (double bond character): ~1.28-1.30 | - | bunri-u.ac.jp |

| N,N'-diphenylguanidine (racemic) | Monoclinic | P2₁/c | C-N (double bond character): ~1.28-1.30 | - | bunri-u.ac.jp |

This table is illustrative and based on data from related compounds to infer potential values for this compound.

Molecular Geometry and Conformation in the Solid State

The molecular geometry and conformation of this compound in the solid state would be determined by a balance of intramolecular steric and electronic effects and intermolecular packing forces.

The conformation of phenylguanidines is often described by the relative orientation of the phenyl rings with respect to the guanidinium group. In N,N'-diphenylguanidine, an (E,Z) conformation is observed in the solid state. bunri-u.ac.jp For this compound, the dihedral angle between the phenyl ring and the plane of the guanidinium group would be a critical conformational parameter. This angle is influenced by the steric hindrance of the ortho-substituent (the methyl group) and the electronic nature of the substituents.

The guanidinium group itself is expected to be largely planar, facilitating electron delocalization. The C-N bond to the substituted phenyl ring will have partial double-bond character, influencing the rotational barrier around this bond. The specific tautomer present in the solid state would also dictate the geometry. The tautomeric form is influenced by the electronic properties of the substituents and the hydrogen bonding network within the crystal. mdpi.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound would be dominated by a network of intermolecular interactions. The guanidinium group is an excellent hydrogen bond donor, with multiple N-H groups available to form strong hydrogen bonds with suitable acceptors.

Hydrogen Bonding: In the absence of other strong acceptors, the nitrogen atoms of neighboring guanidine molecules can act as hydrogen bond acceptors. This leads to the formation of hydrogen-bonded chains, dimers, or more complex networks, which are a common feature in the crystal structures of guanidines and their salts. rsc.org In the case of 1,2-bis(2,6-dimethylphenyl)-3-phenylguanidine, weak C-H···N interactions are observed between adjacent molecules. nih.gov

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom on an adjacent molecule. This type of interaction is increasingly recognized as an important tool in crystal engineering.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bonding | N-H (guanidinium) | N (guanidinium) | N···N: ~2.9 - 3.2 |

| π-π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | ~3.5 - 4.0 |

| Halogen Bonding | C-Cl | N, O, or another electronegative atom | Cl···N/O: ~3.0 - 3.5 |

| C-H···π Interactions | C-H (aliphatic/aromatic) | Phenyl Ring Centroid | H···Centroid: ~2.5 - 3.0 |

This table presents expected interactions based on the molecular structure and data from related compounds.

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. The different polymorphs of a substance can have distinct physical properties.

Given that a related compound, N,N'-diphenylguanidine, exhibits polymorphism, it is highly probable that this compound could also form different polymorphs under varying crystallization conditions (e.g., solvent, temperature, pressure). bunri-u.ac.jp The formation of different polymorphs would likely arise from different hydrogen bonding patterns or molecular conformations.

Crystal engineering principles can be applied to predict and control the solid-state structure of this compound. By understanding the preferred intermolecular interactions, it may be possible to design specific crystalline architectures. For example, the strong directionality of hydrogen bonds involving the guanidinium group makes it a reliable synthon for building predictable supramolecular structures. The interplay of hydrogen bonding, π-π stacking, and potential halogen bonding would be a key focus in the crystal engineering of this compound and its derivatives.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

The electronic properties derived from DFT calculations include the distribution of electron density, dipole moment, and atomic charges. The presence of the electron-withdrawing chlorine atom at the para position and the electron-donating methyl group at the meta position on the phenyl ring significantly influences the electronic landscape of the molecule. The chlorine atom tends to pull electron density from the ring, while the methyl group donates it, creating a complex electronic distribution that affects the molecule's polarity and reactivity. DFT provides a quantitative measure of these effects, which are crucial for predicting how the molecule will interact with other chemical species. researchgate.net

Furthermore, DFT is utilized to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at different temperatures. semanticscholar.org These parameters are vital for assessing the stability of the molecule and predicting the feasibility and direction of chemical reactions in which it might participate.

Table 1: Representative DFT-Calculated Properties for Substituted Phenylguanidines Note: This table presents typical values for related compounds as specific experimental or calculated data for 1-(4-Chloro-3-methylphenyl)guanidine is not readily available in the cited literature. The values are illustrative of the outputs from DFT calculations.

| Property | Typical Calculated Value/Description |

|---|---|

| Dipole Moment | Moderate to high, influenced by the polar C-Cl bond and the guanidine (B92328) group. |

| Optimized Bond Length (Aryl C-N) | ~1.38 - 1.42 Å |

| Optimized Bond Length (Guanidine C=N) | ~1.28 - 1.32 Å |

| Gibbs Free Energy of Formation | Calculated to determine relative stability among isomers. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.netmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich guanidine group and parts of the phenyl ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the phenyl ring, influenced by the electron-withdrawing chlorine atom, making the ring susceptible to nucleophilic attack. The substituents on the phenyl ring modulate the energies of these orbitals. The electron-donating methyl group would raise the HOMO energy, potentially increasing nucleophilicity, while the electron-withdrawing chlorine group would lower the LUMO energy, enhancing electrophilicity. researchgate.net FMO analysis thus provides crucial insights into how this compound would behave in various chemical reactions. researchgate.net

Table 2: Key Parameters from Frontier Molecular Orbital Analysis Note: This table illustrates the principles of FMO analysis and expected trends for the subject compound based on general findings for substituted aromatic systems.

| Parameter | Description and Expected Influence |

|---|---|

| EHOMO (Energy of HOMO) | Indicates electron-donating ability. Expected to be localized on the guanidine moiety. |

| ELUMO (Energy of LUMO) | Indicates electron-accepting ability. Expected to be influenced by the chlorophenyl ring. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO. A smaller gap suggests higher reactivity and polarizability. researchgate.net |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2. Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η). Soft molecules with small gaps are more reactive. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic interactions. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface.

In the MEP map of this compound, distinct regions of color indicate the electrostatic potential:

Red regions represent areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this molecule, such regions are expected to be concentrated around the nitrogen atoms of the guanidine group due to their lone pairs of electrons. researchgate.netresearchgate.net

Blue regions denote areas of positive electrostatic potential, which are electron-deficient. These are the sites prone to nucleophilic attack. Positive potential is typically found around the hydrogen atoms bonded to the nitrogen atoms of the guanidine group. nih.gov

Green regions indicate areas of neutral or near-zero potential.

The MEP map provides a clear, qualitative picture of the molecule's polarity and charge distribution. It visually confirms the insights gained from FMO analysis, highlighting the guanidine moiety as the primary site for electrophilic interaction (protonation) and the hydrogens of the amino groups as sites for hydrogen bonding. researchgate.net

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For a flexible molecule like this compound, rotation around single bonds, particularly the C-N bond connecting the phenyl ring to the guanidine group, can lead to different conformers.

Energy minimization studies, often performed using DFT or other quantum mechanical methods, are used to locate the lowest energy (most stable) conformer. These calculations explore the potential energy surface of the molecule by systematically changing bond rotations and calculating the energy of each resulting geometry. The analysis reveals the preferred spatial orientation of the phenyl ring with respect to the guanidine moiety. The stability of different conformers is influenced by steric hindrance between the ortho-substituent (in this case, the hydrogen atom) and the guanidine group, as well as electronic interactions like resonance between the phenyl ring and the guanidine's π-system. The results of these studies are crucial for understanding which molecular shape is most prevalent and thus most likely to be biologically active or participate in chemical reactions. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While DFT provides a static picture of a molecule at its minimum energy, MD simulations offer insights into its dynamic behavior, flexibility, and interactions with its environment, such as a solvent or a biological receptor. scirp.orgresearchgate.net

For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water) and calculate the forces between all atoms to model their motion according to the laws of physics. mdpi.com This allows for the observation of:

Conformational Flexibility: How the molecule changes its shape over time in a solution.

Solvation: How solvent molecules arrange themselves around the solute and form hydrogen bonds, particularly with the guanidine group.

Intermolecular Interactions: If other molecules are present, MD can simulate how they interact, approach, and bind to the guanidine derivative. nih.govnih.gov

These simulations are computationally intensive but provide a powerful link between the static, quantum chemical picture and the dynamic behavior of the molecule in a realistic setting.

Quantum Chemical Studies on Guanidine Basicity and Resonance Stabilization

Guanidine is one of the strongest organic bases, a property attributed to the exceptional stability of its conjugate acid, the guanidinium (B1211019) cation. researchgate.net Quantum chemical studies are essential for understanding the electronic factors behind this high basicity. Upon protonation, the positive charge on the guanidinium ion is delocalized over the central carbon and three nitrogen atoms through resonance. semanticscholar.org

Computational studies on substituted aryl guanidines, including this compound, focus on how substituents on the phenyl ring affect this basicity. The pKa value, a measure of basicity, can be predicted using computational methods that calculate the Gibbs free energy change of the protonation reaction. nih.govnih.govacs.org

The electronic effects of the substituents play a critical role:

Electron-withdrawing groups (like the 4-chloro substituent) decrease the electron density on the phenyl ring and, through inductive and resonance effects, on the attached nitrogen atom. This destabilizes the protonated form, thereby decreasing the basicity (lowering the pKa) compared to unsubstituted phenylguanidine. rsc.org

Electron-donating groups (like the 3-methyl substituent) increase the electron density, which helps to stabilize the positive charge of the guanidinium cation, thus increasing the basicity (raising the pKa). researchgate.net

DFT calculations can quantify these substituent effects, providing accurate predictions of pKa values that correlate well with experimental data. semanticscholar.orgrsc.org These studies confirm that the remarkable stability of the resonance-stabilized guanidinium cation is the primary reason for the strong basicity of the guanidine functional group. researchgate.net

Reactivity, Mechanistic Insights, and Chemical Transformations

Reaction Mechanisms of Guanidine (B92328) Formation Relevant to the Compound's Structure

The synthesis of N-arylguanidines, such as 1-(4-chloro-3-methylphenyl)guanidine, typically involves the reaction of the corresponding aniline (B41778) with a guanylation agent. The primary precursor for the title compound is 4-chloro-3-methylaniline (B14550). Several established methods can be employed for this transformation.

One common approach is the reaction of the aniline with cyanamide (B42294) (H₂NCN). This reaction is often catalyzed by acids, such as nitric acid or hydrochloric acid, to form the corresponding guanidinium (B1211019) salt. The mechanism proceeds through the protonation of cyanamide, which enhances its electrophilicity. The amino group of 4-chloro-3-methylaniline then acts as a nucleophile, attacking the carbon atom of the activated cyanamide. A subsequent proton transfer and rearrangement lead to the formation of the 1-(4-chloro-3-methylphenyl)guanidinium salt.

Another widely used method involves reacting the aniline with a pre-formed guanylating agent, such as S-methylisothiourea or 1H-pyrazole-1-carboxamidine. These reagents transfer the amidino group (-C(=NH)NH₂) to the aniline. For instance, the reaction with S-methylisothiourea involves the nucleophilic attack of the aniline on the carbon of the isothiourea, leading to the elimination of methanethiol (B179389) and formation of the guanidine product. organic-chemistry.org

Modern synthetic protocols also include metal-catalyzed guanylation reactions. For example, lanthanide amides and ytterbium triflate have been shown to be efficient catalysts for the addition of amines to carbodiimides, providing a route to N,N',N''-trisubstituted guanidines. organic-chemistry.org Copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines also provide a pathway to trisubstituted N-aryl guanidines. organic-chemistry.org

Role of this compound as a Nucleophile or Base in Organic Reactions

Guanidines are among the strongest organic bases, a characteristic that stems from the exceptional resonance stabilization of their protonated form, the guanidinium ion. doubtnut.com The positive charge in the guanidinium cation is delocalized over the central carbon and all three nitrogen atoms.

Basicity: The basicity of this compound is modulated by the electronic effects of the substituents on the phenyl ring. The methyl group (-CH₃) is a weak electron-donating group through hyperconjugation, which slightly increases the electron density on the aniline nitrogen, thereby enhancing basicity. Conversely, the chlorine atom (-Cl) is an electron-withdrawing group via induction but can be a weak π-donor through resonance. The net effect of these substituents influences the pKa of the compound compared to unsubstituted phenylguanidine. As a strong base, it readily deprotonates a wide range of acidic protons in organic substrates, facilitating reactions such as aldol (B89426) condensations, Michael additions, and elimination reactions. researchgate.net

Nucleophilicity: While renowned for their basicity, guanidines can also function as potent nucleophiles. tandfonline.com The distinction between basicity and nucleophilicity is crucial; basicity is a thermodynamic concept related to the equilibrium position of an acid-base reaction, while nucleophilicity is a kinetic phenomenon describing the rate of reaction with an electrophile. ochemtutor.commasterorganicchemistry.com The lone pairs of electrons on the nitrogen atoms of this compound can attack electrophilic centers, such as carbonyl carbons or alkyl halides.

The interplay between basicity and nucleophilicity is often solvent-dependent and substrate-dependent. pw.live In many reactions, it can be challenging to distinguish whether the guanidine is acting as a Brønsted base (by abstracting a proton) or as a nucleophile (by direct attack). For example, in Michael additions, guanidines can either deprotonate the nucleophile to form a more reactive anion or directly add to the Michael acceptor.

Derivatization and Further Chemical Transformations of the Guanidine Moiety

The guanidine group in this compound is a versatile functional handle for further chemical modifications, enabling the synthesis of a wide array of derivatives, including complex heterocyclic systems.

Formation of Heterocyclic Systems (e.g., Pyrimidines, Triazines) from Guanidine Precursors

Guanidines are invaluable building blocks in heterocyclic chemistry due to the presence of the N-C-N fragment, which can be incorporated into various ring systems. nih.gov

Pyrimidines: The most common method for synthesizing pyrimidine (B1678525) rings from guanidines is through condensation with a three-carbon, 1,3-bifunctional electrophile. nih.gov Typically, these are 1,3-dicarbonyl compounds (like acetylacetone (B45752) or ethyl acetoacetate) or their synthetic equivalents. The reaction of this compound with a β-ketoester, for example, proceeds via initial nucleophilic attack of a guanidine nitrogen onto one of the carbonyl groups, followed by an intramolecular cyclization and dehydration, ultimately forming a 2-amino-pyrimidine derivative. This reaction pathway is central to the well-known Biginelli reaction and related multicomponent syntheses. researchgate.net These reactions can lead to a diverse range of substituted pyrimidines, which are core structures in many biologically active molecules. nih.govthieme.de

Triazines: Substituted 1,3,5-triazines can also be synthesized from guanidine precursors. A prevalent method involves the reaction of a guanidine with a reagent that provides the remaining two carbon atoms and one nitrogen atom of the triazine ring. For instance, the cyclocondensation of N-arylguanidines with esters or other carbonyl compounds under specific conditions can yield triazine derivatives. Another fundamental approach to triazines is the sequential nucleophilic substitution of cyanuric chloride, which allows for the controlled introduction of different substituents. researchgate.netmdpi.comnih.gov

Below is a table summarizing typical reactions for heterocycle formation involving a guanidine precursor.

| Heterocycle | Reactant(s) | General Conditions | Product Type |

| Pyrimidine | 1,3-Dicarbonyl Compound (e.g., β-ketoester) | Acid or Base Catalysis, Heating | 2-Amino-4,6-disubstituted Pyrimidine |

| Pyrimidine | α,β-Unsaturated Carbonyl Compound | Base Catalysis | Dihydropyrimidine derivative |

| 1,3,5-Triazine | Dicarbonyl compound/Ester | Base or Acid Catalysis, High Temperature | 2-Amino-4,6-disubstituted-1,3,5-triazine |

| 1,3,5-Triazine | Cyanuric Chloride (stepwise with other nucleophiles) | Controlled Temperature | Substituted Melamine Derivative |

Amidation and Sulfonylation Reactions

The nitrogen atoms of the guanidine moiety in this compound are nucleophilic and can undergo reactions with acylating and sulfonylating agents.

Amidation: Amidation, or acylation, involves the reaction of the guanidine with a carboxylic acid derivative, such as an acid chloride or anhydride. This reaction typically occurs at one of the terminal (-NH₂) nitrogen atoms to form an N-acylguanidine. These reactions are a common method for amide bond formation. researchgate.net The resulting N-acylguanidines are important intermediates in organic synthesis and are present in some biologically active compounds. The reaction conditions must be carefully controlled, as the basicity of the guanidine can promote side reactions.

Sulfonylation: Similarly, sulfonylation can be achieved by reacting the guanidine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. The reaction yields an N-sulfonylguanidine. The tosyl group can serve as a protecting group for the guanidine functionality, which can be removed under reductive conditions. nih.gov This derivatization is useful for modifying the compound's properties or for directing subsequent reactions.

Stereochemical Aspects of Reactions Involving the Compound

While this compound is an achiral molecule, the guanidine functional group plays a significant role in the field of asymmetric synthesis. Chiral guanidines have emerged as powerful organocatalysts for a wide range of enantioselective reactions. researchgate.netjst.go.jp

The catalytic activity of chiral guanidines is attributed to their ability to act as Brønsted bases and to form specific hydrogen-bonding interactions with substrates. When a chiral guanidine deprotonates a pro-chiral substrate, it forms a chiral guanidinium ion-substrate anion pair. The guanidinium ion can then act as a dual hydrogen-bond donor, coordinating to the substrate and an incoming electrophile. acs.org This ternary complex organizes the transition state in a way that favors the formation of one enantiomer of the product over the other.

Therefore, if the this compound moiety were incorporated into a larger, chiral molecular framework (e.g., by linking it to a binaphthyl scaffold), the resulting molecule could potentially function as an enantioselective catalyst. acs.org Reactions catalyzed by such species include Michael additions, aldol reactions, Henry (nitroaldol) reactions, and hydroamination reactions. researchgate.netnih.gov The stereochemical outcome of these reactions would be highly dependent on the specific structure of the chiral catalyst and the nature of the substrates involved.

Applications in Non Biological Chemical Systems

Role as a Chemical Intermediate in Organic Synthesis

Aryl guanidines, including 1-(4-chloro-3-methylphenyl)guanidine, are valuable intermediates in the synthesis of more complex molecules, particularly heterocyclic compounds and pharmacologically active agents. The guanidine (B92328) moiety can participate in a variety of chemical transformations, acting as a precursor to introduce the guanidinyl group or serving as a building block in cyclization reactions.

The synthesis of substituted guanidines is often achieved through guanylation reactions, where an amine is treated with a guanylating agent. A common method involves the use of di-Boc-S-methylisothiourea in the presence of a promoter like mercury(II) chloride to introduce a protected guanidine group. nih.gov More environmentally benign methods utilize reagents like cyanuric chloride as an activator. organic-chemistry.org Another approach involves the treatment of an acylcyanamide with chlorotrimethylsilane (B32843) to generate a reactive N-silylcarbodiimide, which can then guanylate various amines. organic-chemistry.orgnih.gov

Once formed, aryl guanidines can be utilized in the synthesis of diverse molecular scaffolds. For instance, arylpyridin-2-yl guanidine derivatives have been synthesized as potential inhibitors of mitogen- and stress-activated protein kinase 1 (MSK1), where the guanidine group is a key pharmacophore. nih.gov In a different context, the reaction of benzenesulfonylaminoguanidines with chalcones has led to the synthesis of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, which have shown pro-apoptotic activity. mdpi.com These examples highlight the utility of the guanidine core, and by extension this compound, as a versatile intermediate for constructing complex target molecules.

Table 1: Selected Synthetic Methodologies for Guanidine Derivatives

| Method | Reagents | Key Features |

|---|---|---|

| Guanylation | Di-Boc-S-methylisothiourea, HgCl₂ | Widely used for introducing a protected guanidine group. nih.gov |

| Guanylation | Di-Boc-thiourea, Cyanuric Chloride | An environmentally safer alternative to heavy-metal promoters. organic-chemistry.org |

| Guanylation | Acylcyanamide, Chlorotrimethylsilane | A one-pot method for synthesizing mono-protected guanidines. organic-chemistry.orgnih.gov |

Exploration in Materials Chemistry

While specific applications of this compound in materials chemistry are not extensively documented, the properties of related phenylguanidine compounds suggest potential uses. The guanidinium (B1211019) group is known for its ability to form strong hydrogen bonds and its high hydrophilicity. mdpi.com These characteristics can be exploited in the design of functional materials.

An illustrative example is the use of 1-(4-cyanophenyl)guanidine (B29434) in a gel polymer electrolyte for sodium-ion batteries. researchgate.net In this application, the imino nitrogen atom of the guanidine moiety can form a ligand with sodium ions, which enhances the ionic conductivity of the electrolyte. researchgate.net The guanidine-containing polymer electrolyte was found to have an ion conductivity of 0.232 mS cm⁻¹ at 70 °C and formed a stable interface with the anode. researchgate.net This demonstrates the potential for phenylguanidine derivatives to be incorporated into polymer matrices to create materials with tailored ion-transport properties. Given its structural similarity, this compound could potentially be explored as a monomer or an additive in the development of new polymers, membranes, or other materials where hydrogen bonding and ionic interactions are crucial for performance.

Potential as a Ligand in Coordination Chemistry

Guanidine derivatives are highly versatile ligands in coordination and organometallic chemistry. encyclopedia.pubresearchgate.net They can coordinate to metal centers in several ways: as neutral, monodentate ligands through the imine nitrogen, or, upon deprotonation, as monoanionic guanidinate ligands that typically act as bidentate, chelating ligands. researchgate.netat.ua The electronic properties of guanidinato ligands are highly tunable through the substituents on the nitrogen atoms, allowing for fine control over the steric and electronic environment of the metal center. encyclopedia.pub

The Y-shaped CN₃ core of the guanidinate ligand allows for significant electronic delocalization, which stabilizes a wide variety of metal centers in various oxidation states. encyclopedia.pub This electronic flexibility makes guanidinato complexes relevant in catalysis and materials science. encyclopedia.pub

Although the coordination chemistry of this compound itself has not been extensively detailed, numerous studies on related aryl guanidines provide a strong basis for its potential as a ligand. For example, cobalt(II), rhodium(III), and platinum(II) complexes with guanidine and thiourea (B124793) ligands have been synthesized and characterized, with the guanidine ligand coordinating in a bidentate fashion. chemrxiv.org Copper(II) complexes with bisguanidine ligands containing a chloro-substituent have also been investigated for their structural and magnetic properties. researchgate.net The presence of the electron-withdrawing chloro group and the electron-donating methyl group on the phenyl ring of this compound would be expected to modulate the donor properties of the corresponding guanidinate ligand, influencing the stability and reactivity of its metal complexes.

Table 2: Coordination Modes of Guanidine-Type Ligands

| Ligand Type | Coordination Mode | Description |

|---|---|---|

| Neutral Guanidine | Monodentate | Binds through the lone pair on the imine nitrogen. at.ua |

Utilization in Organocatalysis and Catalytic Systems

Guanidines are recognized as some of the strongest neutral organic bases, a property that has led to their widespread use as organocatalysts. researchgate.netresearchgate.net Their catalytic activity often stems from their ability to act as Brønsted bases, deprotonating a substrate to generate a reactive nucleophile. The resulting protonated guanidinium ion can then participate in the reaction by activating an electrophile through hydrogen bonding. researchgate.net This bifunctional activation is a key feature of many guanidine-catalyzed reactions.

Chiral guanidines have been particularly successful in asymmetric synthesis, catalyzing a wide range of reactions with high enantioselectivity. rsc.org The catalytic cycle generally involves a proton transfer from the substrate to the guanidine, followed by the formation of a hydrogen-bonded complex between the guanidinium cation and the substrates. researchgate.netresearchgate.net

While specific studies employing this compound as a catalyst are not prominent, its structural features suggest it would be an effective Brønsted base catalyst. The basicity of an aryl guanidine is influenced by the electronic nature of the substituents on the aromatic ring. The 4-chloro group, being electron-withdrawing, would decrease the basicity compared to an unsubstituted phenylguanidine, while the 3-methyl group, being electron-donating, would have the opposite effect. This electronic tuning could be advantageous in optimizing its catalytic activity for specific reactions. The general principles of guanidine organocatalysis, such as in Michael additions, aldol (B89426) reactions, and cyclization reactions, would be applicable. researchgate.netrsc.org The ability of the guanidinium cation to form strong hydrogen bonds makes these compounds effective catalysts in reactions requiring the stabilization of anionic intermediates or transition states. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of multisubstituted guanidines, including 1-(4-chloro-3-methylphenyl)guanidine, has traditionally relied on multi-step procedures. rsc.orgorganic-chemistry.org Current research is focused on developing more efficient and environmentally friendly methods. researchgate.net A significant trend is the move towards catalytic processes that minimize waste and energy consumption.

Key emerging strategies include:

Catalytic Guanylation : The use of heterogeneous catalysts, such as nanocrystalline zinc(II) oxide, for the guanylation of amines with carbodiimides presents a green and efficient alternative to traditional stoichiometric reagents. researchgate.net This approach offers advantages like catalyst recyclability and high yields. researchgate.net

One-Pot Syntheses : Methodologies that combine multiple reaction steps into a single procedure, such as the synthesis from carbamoyl (B1232498) isothiocyanates, are gaining traction. organic-chemistry.org These one-pot methods simplify purification processes by avoiding the isolation of highly polar or charged intermediates. organic-chemistry.org

Transition Metal-Catalyzed C-N Bond Formation : Recent developments have focused on transition-metal-catalyzed methods to construct the core guanidine (B92328) structure, offering novel pathways to previously inaccessible derivatives. rsc.org

These advancements aim to make the synthesis of complex guanidines more practical and sustainable, facilitating their broader application in various chemical fields.

| Synthetic Strategy | Key Features | Potential Advantages |

| Heterogeneous Catalysis | Utilizes recyclable catalysts like nanocrystalline ZnO. researchgate.net | Environmentally friendly, cost-effective, high efficiency. researchgate.net |

| One-Pot Reactions | Combines multiple steps without isolating intermediates. organic-chemistry.org | Simplified purification, reduced solvent usage, improved yields. organic-chemistry.orgacs.org |

| Flow Chemistry | Continuous processing for controlled reaction conditions. | Enhanced safety, scalability, and product consistency. |

| Bio-inspired Synthesis | Mimics enzymatic pathways for guanidine formation. | High selectivity, mild reaction conditions. |

Advanced Characterization of Guanidine Derivatives with Complex Architectures

As more complex guanidine-containing molecules are synthesized, the need for sophisticated characterization techniques becomes crucial. Understanding the three-dimensional structure, coordination behavior, and electronic properties is key to designing functional molecules.

Future research will increasingly rely on a combination of advanced analytical methods:

X-ray Crystallography : This technique provides definitive structural information, revealing bond lengths, angles, and intermolecular interactions in solid-state guanidine derivatives and their metal complexes. mdpi.com

Spectroscopic Techniques : A suite of spectroscopic methods is essential for full characterization. Infrared (IR) and UV-Visible spectroscopy are used to probe the coordination environment of guanidine ligands in metal complexes. nottingham.ac.uk

Mass Spectrometry : High-resolution mass spectrometry (HRMS) is invaluable for confirming molecular formulas and identifying reaction intermediates and products, especially in complex reaction mixtures. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) : Advanced 1D and 2D NMR techniques are used to elucidate the detailed structure and connectivity of complex guanidine derivatives in solution. acs.org

These techniques, when used in concert, provide a comprehensive picture of the structural and electronic features of novel guanidine compounds, which is essential for understanding their reactivity and function.

Expansion of Theoretical Modeling to Predict Reactivity and Properties

Computational chemistry is becoming an indispensable tool in the study of guanidine derivatives. Theoretical modeling allows researchers to predict molecular properties and reaction outcomes, guiding experimental design and saving significant resources.

Emerging areas in the theoretical modeling of guanidines include:

Density Functional Theory (DFT) Calculations : DFT is widely used to investigate the electronic structure, geometry, and reactivity of guanidine complexes. It can be employed to predict reaction mechanisms, such as the tandem aza-Michael addition/intramolecular cyclization of guanidinium (B1211019) chlorides. researchgate.net

Molecular Docking Simulations : In the context of medicinal chemistry, molecular docking can predict the binding modes and affinities of guanidine derivatives with biological targets like enzymes and receptors. nih.gov

pKa Prediction : Computational methods are used to accurately calculate the pKa values of guanidine derivatives, which is crucial for understanding their basicity and their behavior as organocatalysts or superbases. nih.gov

The synergy between computational prediction and experimental validation is expected to accelerate the discovery of new guanidine-based molecules with tailored properties.

| Modeling Technique | Application | Insights Gained |

| Density Functional Theory (DFT) | Predicting reaction pathways and electronic structures. | Mechanistic details, transition state energies, molecular orbital analysis. researchgate.net |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules over time. | Conformational changes, solvent effects, binding stability. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Predictive models for designing new bioactive compounds. |

| pKa Calculations | Determining the acidity of conjugate acids. nih.gov | Understanding basicity, predicting catalytic activity. nih.gov |

Exploration of New Chemical Transformations and Synthetic Utility

The unique reactivity of the guanidine functional group makes it a versatile building block in organic synthesis. Future research will focus on harnessing this reactivity to develop novel chemical transformations.

Promising avenues of exploration include:

Guanidines as Nucleophiles : The high nucleophilicity of guanidines can be exploited in reactions like aza-Michael additions. nih.gov However, managing this reactivity to achieve desired outcomes, such as cycloadditions over additions, remains an active area of research. nih.gov

Activation of Alcohols : Guanidines can be used in conjunction with reagents like sulfuryl fluoride (B91410) (SO2F2) to mediate the activation of alcohols, creating fluorosulfonate intermediates that are surrogates for triflates in nucleophilic substitution reactions. nih.govresearchgate.net

Synthesis of Heterocycles : Guanidinium ylides have been shown to be useful precursors for the synthesis of aziridines. jst.go.jp The development of new guanidine-based reagents for the construction of other valuable heterocyclic systems is a promising research direction.

The exploration of these and other transformations will broaden the synthetic utility of guanidines like this compound, establishing them as key components in the synthesis of complex organic molecules.

Design of Guanidine-Based Organocatalysts and Ligands for Novel Reactions

The strong basicity and hydrogen-bonding capabilities of guanidines make them excellent candidates for organocatalysis. researchgate.netresearchgate.net Furthermore, as N-donor ligands, they can form stable and catalytically active complexes with a wide range of metals. nih.govsemanticscholar.org

Future developments in this area will likely focus on:

Asymmetric Organocatalysis : Chiral guanidines are effective catalysts for a variety of asymmetric reactions, capable of creating specific stereoisomers of a product. jst.go.jpresearchgate.net The design of new chiral scaffolds based on the this compound framework could lead to catalysts with enhanced selectivity and activity.

Bifunctional Catalysis : Guanidinium cations can act as bifunctional catalysts, activating both a nucleophile and an electrophile through hydrogen bonding. researchgate.net This dual activation mode is a powerful strategy for promoting complex chemical transformations.

Guanidinate Ligands in Organometallic Chemistry : The anionic form of guanidine, the guanidinate, is a versatile ligand that can stabilize various metal centers. nih.govrsc.org The electronic and steric properties of these ligands can be precisely tuned by modifying the substituents on the guanidine core, thereby controlling the catalytic activity of the resulting metal complexes. semanticscholar.org The development of novel guanidine-quinoline hybrid ligands, for instance, has led to active zinc complexes for lactide polymerization. researchgate.net

The continued design of sophisticated guanidine-based catalysts and ligands holds immense promise for enabling new and challenging chemical reactions with high efficiency and selectivity. rsc.org

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-Chloro-3-methylphenyl)guanidine?

The synthesis typically involves condensation reactions between substituted anilines and cyanoguanidine derivatives. Guanidine nitrate is a key reagent for forming the guanidine moiety via nucleophilic substitution, as demonstrated in analogous arylpyrimidin-2-amine syntheses. Ethanol with lithium hydroxide catalysis under reflux ensures high yields and purity. Reaction progress can be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- FT-IR : Identifies N-H stretches (3300–3400 cm⁻¹) and C-N vibrations (1600–1650 cm⁻¹).

- NMR : ¹H/¹³C NMR resolves aromatic protons (δ 6.8–7.5 ppm) and confirms substituent positions.

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 196.08).

- X-ray crystallography : SHELX programs resolve molecular geometry and crystallographic disorder .

Q. What safety protocols apply to handling this compound?

While specific toxicity data are limited, general guanidine derivative protocols include:

Q. How is purity assessed during synthesis?

Q. What solvent systems are optimal for recrystallization?

Ethanol/water (7:3 v/v) or ethyl acetate/hexane mixtures yield high-purity crystals. Slow cooling (0.5°C/min) minimizes solvent inclusion .

Advanced Research Questions

Q. How are crystallographic refinement challenges addressed using SHELX?

SHELXL’s algorithms handle high-resolution data and twinning via:

Q. How do researchers resolve contradictions in bioactivity data?

Q. What computational strategies predict binding affinity to targets?

Q. How does the chloro-methyl substituent affect physicochemical properties?

Q. How is the protonation state determined under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.